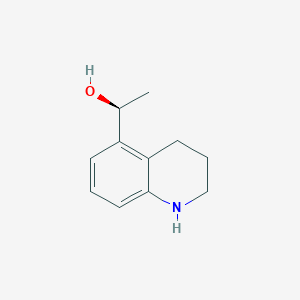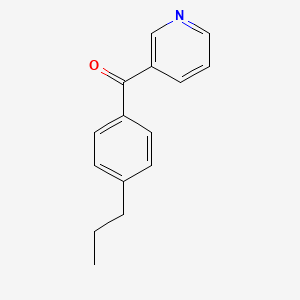
(4-Propylphenyl)(pyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Propylphenyl)(pyridin-3-yl)methanone is an organic compound with the molecular formula C15H15NO. It is a member of the aromatic ketones family, characterized by the presence of a ketone functional group attached to an aromatic ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Propylphenyl)(pyridin-3-yl)methanone can be achieved through several methods. One common approach involves the copper-catalyzed oxidation of pyridin-2-yl-methanes. This method uses water as the oxygen source and operates under mild conditions, making it an efficient and environmentally friendly process . The reaction typically proceeds with moderate to good yields, depending on the specific substrates and conditions used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve bulk manufacturing processes that utilize similar synthetic routes but on a larger scale. The use of transition metal catalysts, such as copper, is common in these processes to ensure high efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Propylphenyl)(pyridin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aromatic ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the ketone group.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used for substitution reactions on the aromatic rings.
Major Products Formed
The major products formed from these reactions include various substituted aromatic ketones, alcohols, and other derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(4-Propylphenyl)(pyridin-3-yl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of (4-Propylphenyl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The pathways involved in its action are typically related to its ability to form stable complexes with target proteins, thereby affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Propylphenyl)(pyridin-2-yl)methanone
- (4-Propylphenyl)(pyridin-4-yl)methanone
- (4-Propylphenyl)(pyridin-3-yl)ethanone
Uniqueness
(4-Propylphenyl)(pyridin-3-yl)methanone is unique due to its specific substitution pattern on the aromatic rings, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propriétés
Numéro CAS |
61780-07-2 |
|---|---|
Formule moléculaire |
C15H15NO |
Poids moléculaire |
225.28 g/mol |
Nom IUPAC |
(4-propylphenyl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C15H15NO/c1-2-4-12-6-8-13(9-7-12)15(17)14-5-3-10-16-11-14/h3,5-11H,2,4H2,1H3 |
Clé InChI |
DORLEGHSISLUMX-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC=C(C=C1)C(=O)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


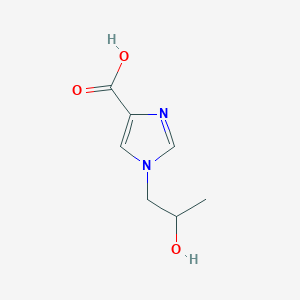
![Methyl 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine-1-carboxylate](/img/structure/B12992126.png)

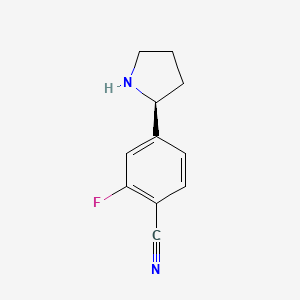
![(Z)-3-(6-nitro-1,3-benzodioxol-5-yl)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B12992173.png)

![1-(tert-Butyl)-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one](/img/structure/B12992181.png)

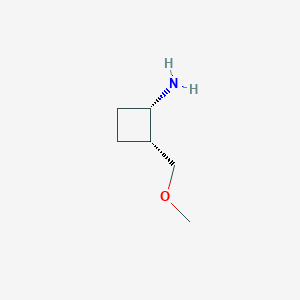
![2-Amino-7-fluoropyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12992213.png)
